molecular formula C18H29FO2 B12556846 1-Fluoro-2,3-bis(hexyloxy)benzene CAS No. 190249-01-5

1-Fluoro-2,3-bis(hexyloxy)benzene

Cat. No.: B12556846
CAS No.: 190249-01-5
M. Wt: 296.4 g/mol
InChI Key: LSYLQGDKBYNGEH-UHFFFAOYSA-N
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Description

1-Fluoro-2,3-bis(hexyloxy)benzene is an organic compound characterized by a benzene ring substituted with a fluorine atom and two hexyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-2,3-bis(hexyloxy)benzene typically involves the introduction of the fluorine atom and hexyloxy groups onto the benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring via a diazonium salt intermediate. The hexyloxy groups can be introduced through etherification reactions using appropriate alkyl halides and base catalysts .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available benzene derivatives. The process includes halogenation, etherification, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2,3-bis(hexyloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Fluoro-2,3-bis(hexyloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-2,3-bis(hexyloxy)benzene involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the hexyloxy groups can enhance solubility and membrane permeability. These interactions can influence various biochemical pathways and cellular functions .

Comparison with Similar Compounds

Uniqueness: 1-Fluoro-2,3-bis(hexyloxy)benzene is unique due to the specific positioning of the fluorine and hexyloxy groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and properties .

Properties

CAS No.

190249-01-5

Molecular Formula

C18H29FO2

Molecular Weight

296.4 g/mol

IUPAC Name

1-fluoro-2,3-dihexoxybenzene

InChI

InChI=1S/C18H29FO2/c1-3-5-7-9-14-20-17-13-11-12-16(19)18(17)21-15-10-8-6-4-2/h11-13H,3-10,14-15H2,1-2H3

InChI Key

LSYLQGDKBYNGEH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C(=CC=C1)F)OCCCCCC

Origin of Product

United States

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